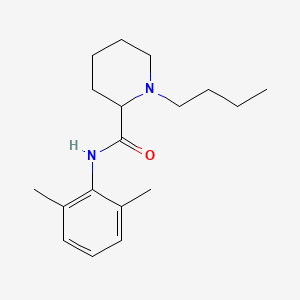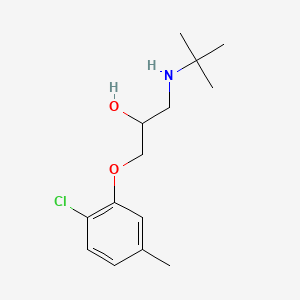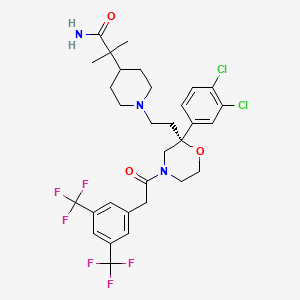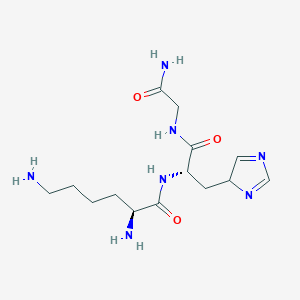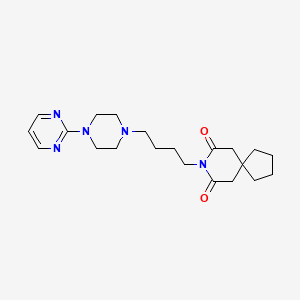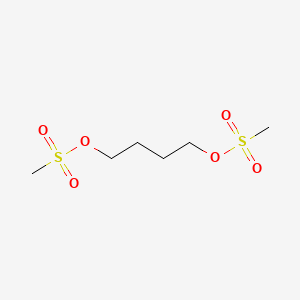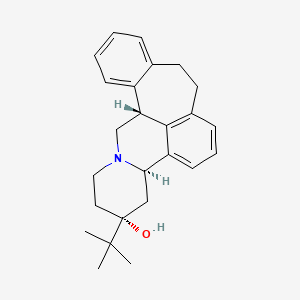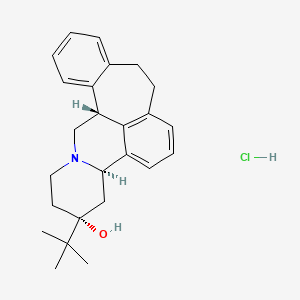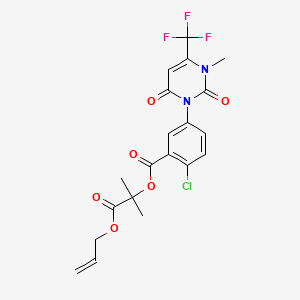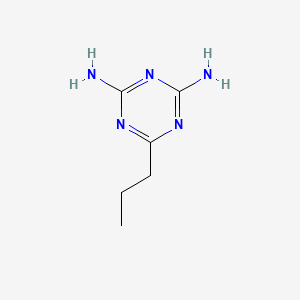
Butyroguanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyroguanamine derivatives are Analgesic drugs.
Aplicaciones Científicas De Investigación
Butyric Acid and Insulin Sensitivity
Butyric acid, a short-chain fatty acid, has been studied for its role in regulating insulin sensitivity. In mice, dietary supplementation with butyrate prevented the development of insulin resistance and obesity. The mechanism involved promoting energy expenditure and enhancing mitochondrial function and biogenesis in skeletal muscle and brown fat (Gao et al., 2009).
Gastroenterology Applications
Butyric acid is used for pathologies of the colon, including functional and inflammatory conditions. Its potential applications extend to extraintestinal domains, such as in hematological, metabolic, and neurological pathologies (Sossai, 2012).
Intestinal Health in Animals
Sodium butyrate has shown to improve intestinal health and alter gut microbiota composition in broilers, indicating its potential as a feed additive to enhance animal health (Zou et al., 2019).
Therapeutic Potential in Gastrointestinal Diseases
Recent research outlines butyric acid's therapeutic potential in gastrointestinal diseases. Its clinical benefits are underscored by its ability to regulate gut health and its potential use in therapy (Borycka-Kiciak et al., 2017).
Role in Gut Microbiota and Health
Butyric acid, produced by gut symbionts like Clostridium butyricum, plays a crucial role in health and disease. It has been used as a probiotic and investigated for effects in various diseases including metabolic and neurodegenerative diseases (Stoeva et al., 2021).
Oncological Applications
Butyric acid derivatives have been studied for their potential in treating acute leukemias, indicating a strong maturative effect on gene transcription. This makes them appealing as specific therapeutic agents in oncology (Sontini et al., 2001).
Role in Constipation Treatment
Butyric acid has been investigated for its potential beneficial mechanisms in treating defecation disorders, primarily by reducing pain and inflammation in the gut (Pituch et al., 2013).
Impact on Diabetes
Supplementation with sodium butyrate showed effects on the pyroptosis-related genes in patients with type 2 diabetes, indicating potential therapeutic applications in diabetes management (Roshanravan et al., 2020).
Propiedades
Número CAS |
5962-23-2 |
|---|---|
Nombre del producto |
Butyroguanamine |
Fórmula molecular |
C6H11N5 |
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
6-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3,(H4,7,8,9,10,11) |
Clave InChI |
NGYGUYRBWLUDRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N)N |
SMILES canónico |
CCCC1=NC(=NC(=N1)N)N |
Apariencia |
Solid powder |
Otros números CAS |
5962-23-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Butyroguanamine; AI3-51439; AI3 51439; AI351439 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




